Home > Products > Screening Compounds P75079 > Linkable pelitinib analogue
Linkable pelitinib analogue -

Linkable pelitinib analogue

Catalog Number: EVT-1591012
CAS Number:
Molecular Formula: C24H25ClFN5O2
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linkable pelitinib analogue is an analogue of pelitinib where the 4-(dimethylamino)but-2-enoyl group is replaced by 6-aminohexanoyl. It is an aminoquinoline, a monocarboxylic acid amide, a nitrile, an organofluorine compound and an organochlorine compound. It derives from a pelitinib.
Overview

Linkable pelitinib analogue is a derivative of pelitinib, a potent irreversible inhibitor of the epidermal growth factor receptor, primarily investigated for its therapeutic potential in treating various cancers, particularly lung cancer. Pelitinib is known for its ability to target mutations in the epidermal growth factor receptor that confer resistance to first-generation tyrosine kinase inhibitors. The development of linkable analogues aims to enhance the efficacy and specificity of pelitinib by enabling targeted delivery or combination therapies.

Source

Pelitinib was originally developed as part of research into novel cancer therapies, particularly focusing on its action against the epidermal growth factor receptor. The compound has been evaluated in clinical trials for various solid tumors, including lung and colorectal cancers . The synthesis of linkable pelitinib analogues builds upon existing methods used for pelitinib, incorporating additional functional groups to facilitate conjugation with other therapeutic agents or targeting moieties.

Classification

Linkable pelitinib analogue falls under the category of small molecule drugs, specifically classified as an irreversible tyrosine kinase inhibitor. It targets the epidermal growth factor receptor and is associated with therapeutic areas such as oncology.

Synthesis Analysis

Methods

The synthesis of linkable pelitinib analogues typically involves modifications to the core structure of pelitinib, focusing on adding functional groups that allow for conjugation. Common synthetic strategies include:

  • Refluxing: Utilizing solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate reactions.
  • Coupling Reactions: Employing techniques like amide bond formation or click chemistry to attach additional moieties to the pelitinib scaffold.
  • Purification: Following synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity levels.

Technical Details

The synthetic route often begins with the preparation of key intermediates that contain the essential quinoline and aniline structures characteristic of pelitinib. Subsequent steps involve functionalization at specific positions to introduce linkable groups, which may include azides or alkenes for further conjugation .

Molecular Structure Analysis

Structure

The molecular structure of linkable pelitinib analogues retains the core features of pelitinib, including:

  • Core Structure: A quinoline backbone with an aniline substituent.
  • Functional Groups: Modifications at specific positions to introduce linkable functionalities.

Data

  • Molecular Formula: The general formula remains similar to that of pelitinib, which is C24H23ClFN5O2C_{24}H_{23}ClFN_{5}O_{2}.
  • InChIKey: The InChIKey for pelitinib is WVUNYSQLFKLYNI-AATRIKPKSA-N, which may vary slightly for different analogues depending on modifications.
Chemical Reactions Analysis

Reactions

Linkable pelitinib analogues undergo various chemical reactions that are crucial for their functionality:

  • Conjugation Reactions: These include reactions with targeting agents or other therapeutic compounds through click chemistry or amide bond formation.
  • Hydrolysis: Depending on the chemical environment, some linkable groups may undergo hydrolysis, affecting drug stability and release profiles.

Technical Details

The kinetics and mechanisms of these reactions are critical for optimizing the pharmacokinetic properties of the resulting compounds. Studies often employ spectroscopic methods (e.g., NMR, mass spectrometry) to monitor reaction progress and product formation .

Mechanism of Action

Process

Linkable pelitinib analogues operate by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits downstream signaling pathways involved in cell proliferation and survival:

  1. Binding: The analogue binds covalently to specific cysteine residues in the receptor.
  2. Inhibition: This leads to inhibition of receptor phosphorylation and subsequent downstream signaling cascades.
  3. Cellular Effects: Ultimately, this results in reduced tumor cell proliferation and increased apoptosis in cancer cells expressing mutant forms of the receptor.

Data

Studies have demonstrated that linkable analogues retain similar potency as pelitinib against resistant cell lines, indicating effective targeting even in challenging contexts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility may vary based on modifications but generally remains soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stability can be influenced by pH and temperature; thus, careful formulation is necessary.
  • Reactivity: The presence of reactive functional groups allows for further chemical modifications or conjugations.

Relevant data from stability studies indicate that these compounds maintain activity over extended periods under physiological conditions .

Applications

Scientific Uses

Linkable pelitinib analogues have significant potential in cancer research and therapy:

  • Targeted Therapy Development: They can be used in combination therapies where targeted delivery systems enhance drug accumulation at tumor sites.
  • Research Tools: These compounds serve as valuable tools for studying epidermal growth factor receptor signaling pathways and resistance mechanisms in cancer cells.
  • Drug Combination Studies: Investigating synergistic effects when combined with other anticancer agents can lead to improved treatment regimens.
Introduction to Linkable Pelitinib Analogue in Targeted Therapy

Background on Pelitinib: EGFR Inhibition and ABC Transporter Modulation

Pelitinib (EKB-569) is an irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that covalently binds to Cys773 in the ATP-binding pocket of EGFR. It exhibits potent inhibitory activity against wild-type EGFR (IC₅₀ = 38.5 nM) and oncogenic mutants, including T790M-resistant variants [1] [9]. Beyond kinase inhibition, pelitinib modulates ATP-binding cassette (ABC) transporters—notably ABCB1, ABCG2, and ABCC10—by suppressing efflux function. This dual action enhances intracellular accumulation of chemotherapeutic agents like topotecan and mitigates cancer stem-like cell populations in lung cancer models [2] [6]. In hepatocellular carcinoma (HCC), pelitinib suppresses metastasis by degrading Twist1, a key epithelial-mesenchymal transition (EMT) transcription factor, via MAPK/Akt pathway inhibition [1].

  • Table 1: Kinase Inhibition Profile of Pelitinib
    TargetIC₅₀ (nM)Biological Impact
    EGFR38.5Blocks autophosphorylation, induces Twist1 degradation
    Src282Modulates cell adhesion and invasion pathways
    ErbB21,255Weak inhibition; limited activity in HER2+ cancers
    MEK/ERK800Suppresses downstream MAPK signaling

Rationale for Structural Modification: Enhancing Target Specificity and Multifunctionality

The development of linkable pelitinib analogues addresses two critical limitations of the parent compound: kinase selectivity and functional versatility. Pelitinib’s activity against Src (IC₅₀ = 282 nM) and Raf (IC₅₀ = 3,353 nM) contributes to off-target effects [6] [9]. Structural modifications focus on:

  • Cysteine-Targeted Linkability: Introducing alkyne or azide groups at the C7-ethoxy moiety preserves covalent binding to EGFR’s Cys773 while enabling conjugation to nanoparticles, antibodies, or fluorophores for targeted delivery [9].
  • ABC Transporter Engagement: Analogues retain pelitinib’s ability to inhibit ABCG2-mediated drug efflux, reversing multidrug resistance (MDR) in lung cancer stem cells [2].
  • Dual EMT/Kinase Targeting: By linking pelitinib to degraders (e.g., PROTACs), analogues enhance Twist1 degradation, suppressing metastasis in HCC models more effectively than pelitinib alone [1].

Research Gaps in Irreversible EGFR-TKIs and Drug Resistance Mechanisms

Despite pelitinib’s efficacy, key challenges persist:

  • Tertiary Mutations: Osimertinib-resistant NSCLC often harbors EGFRC797S mutations, which disrupt covalent binding and render irreversible TKIs ineffective [3] [5]. Pelitinib analogues aim to circumvent this via allosteric modifications or oligomer-disrupting moieties [7].
  • Oligomer-Dependent Signaling: Drug-resistant EGFR mutations (e.g., T790M/C797S) stabilize ligand-free kinase-active oligomers, amplifying survival signals independently of EGFR kinase activity. This mechanism remains unexploited by current TKIs [7].
  • Heterogeneity in ABC Modulation: Pelitinib inhibits ABCB1 but inconsistently affects ABCC1, leading to variable chemosensitization across cancer types [2] [6].
  • Table 2: Key Resistance Mechanisms Addressed by Linkable Analogues
    Resistance MechanismPelitinib LimitationAnalogue Strategy
    EGFRC797S mutationLoss of covalent bindingAllosteric linkers enabling C797S engagement
    MET amplificationLimited activityConjugation to c-MET inhibitors
    ABC transporter upregulationVariable inhibitionNanoparticle delivery to bypass efflux

Properties

Product Name

Linkable pelitinib analogue

IUPAC Name

6-amino-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]hexanamide

Molecular Formula

C24H25ClFN5O2

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C24H25ClFN5O2/c1-2-33-22-12-20-17(11-21(22)31-23(32)6-4-3-5-9-27)24(15(13-28)14-29-20)30-16-7-8-19(26)18(25)10-16/h7-8,10-12,14H,2-6,9,27H2,1H3,(H,29,30)(H,31,32)

InChI Key

DJCJFPLICHHEEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)CCCCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.